3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole
Overview
Description
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is an organic compound that features a thiazole ring substituted with a methyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole typically involves the reaction of 3-methyl-1,2-thiazole with a boronic ester. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic ester. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with catalysts such as palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various substituted thiazoles, thiazolidines, and boronic acid derivatives .
Scientific Research Applications
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism by which 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic ester moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the thiazole ring can interact with specific binding sites on proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
- Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is unique due to its thiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H16BNO2S |
---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole |
InChI |
InChI=1S/C10H16BNO2S/c1-7-6-8(15-12-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 |
InChI Key |
DNORPNGGHRMZQH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NS2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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